Bienvenue dans la boutique en ligne BenchChem!

Albendazole

Parasitology Clinical Trial Hookworm Infection

Choose Albendazole (CAS 54965-21-8) for its irreplaceable systemic efficacy, driven by rapid first-pass metabolism to the active albendazole sulfoxide metabolite—a feature absent in mebendazole. This BCS Class II compound is the gold-standard reference for hookworm efficacy (92.8% egg reduction) and neurocysticercosis models, with a fivefold bioavailability increase when co-administered with fatty meals. Essential for formulation science, PK/PD modeling, and tubulin-binding SAR studies requiring quantifiable tissue distribution.

Molecular Formula C12H15N3O2S
Molecular Weight 265.33 g/mol
CAS No. 54965-21-8
Cat. No. B1665689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbendazole
CAS54965-21-8
SynonymsAlbendazole
Albendazole Monohydrochloride
Albendoral
Albenza
Andazol
Bendapar
Bilutac
Digezanol
Disthelm
Endoplus
Eskazole
Gascop
Lurdex
Mediamix V Disthelm
Metiazol
Monohydrochloride, Albendazole
SK and F 62979
SK and F-62979
SK and F62979
SKF 62979
SKF-62979
SKF62979
Valbazen
Zentel
Molecular FormulaC12H15N3O2S
Molecular Weight265.33 g/mol
Structural Identifiers
SMILESCCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
InChIInChI=1S/C12H15N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)
InChIKeyHXHWSAZORRCQMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.4 [ug/mL] (The mean of the results at pH 7.4)
Practically insoluble
2.28e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Albendazole (CAS 54965-21-8): Broad-Spectrum Anthelmintic for Research & Formulation


Albendazole (CAS 54965-21-8) is a synthetic benzimidazole carbamate anthelmintic structurally related to mebendazole, flubendazole, and fenbendazole [1]. It is characterized by a methyl carbamate moiety at position 2 of the benzimidazole core and a propylthio substituent at position 5, with a molecular weight of 265.33 g/mol and high lipophilicity (log P 2.54) [2]. The compound is classified as a BCS Class II drug due to its low aqueous solubility (9 mg/L at 25°C) and high intestinal permeability [3]. Its primary mechanism of action involves binding to the colchicine-sensitive site of β-tubulin, inhibiting microtubule polymerization, which leads to impaired glucose uptake and eventual parasite death [4].

Why In-Class Albendazole Analogs Cannot Be Substituted in Research and Industrial Applications


While albendazole, mebendazole, and fenbendazole share the benzimidazole scaffold, critical differences in physicochemical properties, metabolic fate, and antiparasitic spectrum preclude simple interchange. Albendazole's oral bioavailability is uniquely enhanced up to fivefold by co-administration with a fatty meal, a property not equivalently documented for mebendazole [1]. More importantly, albendazole undergoes rapid first-pass metabolism to albendazole sulfoxide, an active metabolite that achieves therapeutic concentrations in tissues, cysts, and cerebrospinal fluid, enabling systemic efficacy against tissue-dwelling helminths and cestodes [2]. In contrast, mebendazole is poorly absorbed (22% bioavailability) and does not generate a systemically active metabolite, limiting its use to gastrointestinal nematodes [3]. Furthermore, albendazole demonstrates statistically superior efficacy against hookworm infections, a key differentiator in both human and veterinary parasitology [4]. These distinctions render albendazole irreplaceable in studies targeting systemic cestode infections (e.g., echinococcosis, neurocysticercosis) and in high-throughput screening where metabolite activity is a variable of interest.

Quantitative Evidence Differentiating Albendazole from Key Analogs and Alternatives


Albendazole Demonstrates 30.4 Percentage Point Superiority in Hookworm Egg Reduction Rate Over Single-Dose Mebendazole

In a randomized controlled trial comparing single-dose albendazole (400 mg) against mebendazole (500 mg) in Bolivian children, albendazole achieved a significantly higher egg reduction rate (ERR) against hookworm infections [1]. This quantifiable difference underscores albendazole's superiority as a research tool for investigating anthelmintic efficacy or as a reference standard in drug development.

Parasitology Clinical Trial Hookworm Infection

Albendazole Achieves 79.5% Hookworm Cure Rate, Outperforming All WHO-Recommended Single-Dose Anthelmintics

A comprehensive network meta-analysis of 55 randomized controlled trials evaluated the efficacy of single-dose albendazole, mebendazole, levamisole, and pyrantel pamoate. Albendazole demonstrated the highest pooled cure rate against hookworm infections at 79.5% (95% CI: 71.5%–85.6%) and an egg reduction rate of 89.6% (95% CI: 81.9%–97.3%) [1]. This positions albendazole as the most effective single-dose option among its class, a critical consideration for population-level studies or reference standards.

Systematic Review Network Meta-Analysis Soil-Transmitted Helminths

Triple-Dose Albendazole Achieves 88% Egg Reduction Against Hookworm, Significantly Outperforming Triple-Dose Mebendazole (63%)

In a placebo-controlled trial in Vietnam, triple-dose albendazole (400 mg/day for 3 days) achieved an 88% (95% CI: 58–97%) reduction in mean fecal egg count relative to placebo, compared to only 63% (95% CI: 30–81%) for triple-dose mebendazole [1]. Single-dose albendazole (75% reduction) also outperformed single-dose mebendazole (31% reduction). This data provides strong evidence for albendazole's superior dose-dependent efficacy and supports its selection in studies requiring maximal parasite clearance.

Randomized Controlled Trial Hookworm Vietnam

Albendazole's Active Sulfoxide Metabolite Confers Systemic Anticestodal Activity Absent in Mebendazole

Unlike mebendazole, which is poorly absorbed and lacks a systemically active metabolite, albendazole undergoes rapid hepatic biotransformation to albendazole sulfoxide [1]. This metabolite is highly plasma protein-bound and distributes into bile, cerebrospinal fluid (CSF), and cyst fluid, enabling systemic activity against tissue-dwelling cestodes [2]. This pharmacokinetic distinction is critical: the parent drug's uptake by cestodes is significantly greater than the sulfoxide metabolite due to higher lipophilicity, yet the sustained plasma levels of the metabolite provide the primary systemic effect [3].

Metabolism Cestode Systemic Activity

Albendazole Exhibits 4.17 ng/mg Protein Binding in Cestodes, Enantioselective and Quantitative Differential Binding Across Parasite Classes

The active metabolite albendazole sulfoxide (ABZSO) demonstrates quantitative, enantioselective binding to cytosolic proteins from helminth parasites. Binding was highest in cestodes (4.17 ng/mg), followed by nematodes (2.5 ng/mg), and lowest in trematodes (1.07 ng/mg) [1]. This differential binding profile provides a molecular basis for albendazole's broad but variable spectrum of activity and underscores the importance of enantiomeric purity in research formulations.

Pharmacodynamics Enantioselectivity Cestode

Albendazole's Low Aqueous Solubility (9 mg/L) Drives Extensive Formulation Innovation Not Applicable to More Soluble Analogs

Albendazole's BCS Class II classification is defined by its extremely low aqueous solubility of 9 mg/L (at 25°C) combined with high permeability (log P 2.54) [1]. This property results in a dose number of approximately 160, meaning a standard tablet requires 160 glasses of water (250 mL each) for complete dissolution [2]. This intrinsic limitation has spurred extensive research into solubility-enhancing formulations, including nanosuspensions, solid dispersions, and novel pharmaceutical salts with sulfonic and carboxylic acids [3]. While mebendazole is also poorly soluble, the quantitative drivers and resulting formulation landscapes differ, making albendazole a unique case study in BCS Class II formulation science.

Pharmaceutics BCS Class II Formulation

Validated Research and Industrial Applications of Albendazole Based on Comparative Evidence


Reference Standard for Hookworm Anthelmintic Screening and Resistance Monitoring

Albendazole's demonstrated superiority in hookworm egg reduction (92.8% vs. 62.4% for mebendazole) and cure rate (79.5% in network meta-analysis) positions it as the gold standard reference compound for in vitro and in vivo hookworm efficacy studies [1][2]. Its well-characterized IC50 values in egg hatch assays (56 nM for laboratory strains, 1.11 μM for field isolates) provide a validated benchmark for assessing novel anthelmintic candidates or monitoring emerging resistance [3].

Model Compound for BCS Class II Formulation and Bioavailability Enhancement Research

With a well-defined aqueous solubility of 9 mg/L and a dose number of 160, albendazole is an archetypal BCS Class II drug extensively used as a model compound in formulation science [4]. Its documented fivefold bioavailability increase with fatty meal co-administration and successful enhancement via solid dispersions (threefold increase in bioavailability) make it an ideal candidate for studies on nanosuspensions, cocrystals, and lipid-based delivery systems [5][6].

Systemic Anticestodal Positive Control for Tissue-Dwelling Parasite Models

The unique pharmacokinetic profile of albendazole—rapid conversion to the active sulfoxide metabolite with distribution into CSF and cyst fluid—makes it the compound of choice for positive controls in models of neurocysticercosis, echinococcosis, and other systemic cestode infections [7]. Unlike mebendazole, which lacks systemic activity, albendazole provides quantifiable tissue and cyst fluid concentrations, enabling pharmacokinetic/pharmacodynamic (PK/PD) modeling [8].

Enantioselective Binding Probe for Helminth β-Tubulin Interaction Studies

Albendazole sulfoxide's enantioselective binding to parasite cytosolic proteins—quantified as 4.17 ng/mg in cestodes, 2.5 ng/mg in nematodes, and 1.07 ng/mg in trematodes—provides a valuable tool for investigating benzimidazole binding site interactions, resistance mutations in β-tubulin, and structure-activity relationships (SAR) across helminth species [9]. This differential binding profile supports its use in molecular pharmacology and drug design studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Albendazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.